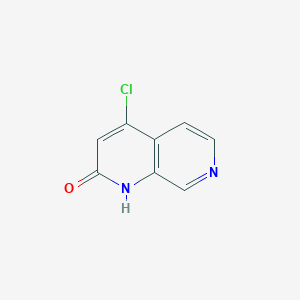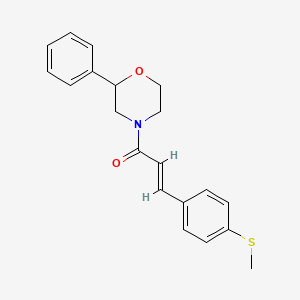
(E)-3-(4-(méthylthio)phényl)-1-(2-phénylmorpholino)prop-2-én-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one is an organic compound that features a conjugated system with a morpholine ring and a phenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzaldehyde and 2-phenylmorpholine.
Condensation Reaction: The key step involves a condensation reaction between 4-(methylthio)benzaldehyde and 2-phenylmorpholine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of (E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(4-(methylthio)phenyl)-1-(2-phenylpiperidino)prop-2-en-1-one: Similar structure with a piperidine ring instead of a morpholine ring.
(E)-3-(4-(methylthio)phenyl)-1-(2-phenylpyrrolidino)prop-2-en-1-one: Similar structure with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
(E)-3-(4-(methylthio)phenyl)-1-(2-phenylmorpholino)prop-2-en-1-one is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings.
Propriétés
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-24-18-10-7-16(8-11-18)9-12-20(22)21-13-14-23-19(15-21)17-5-3-2-4-6-17/h2-12,19H,13-15H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLFBROQCXVIL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride](/img/structure/B2569788.png)
![3-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2569789.png)
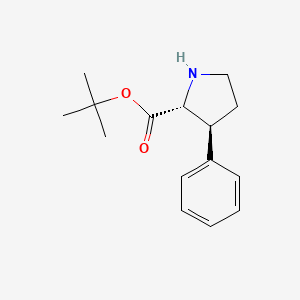
![N'-cyclopropanecarbonyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2569797.png)
![METHYL 4-({[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]CARBAMOTHIOYL}AMINO)-4-OXOBUTANOATE](/img/structure/B2569798.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2569799.png)

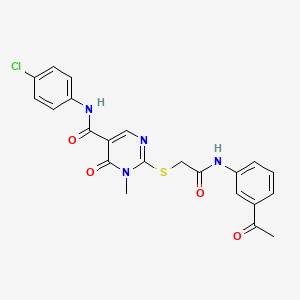
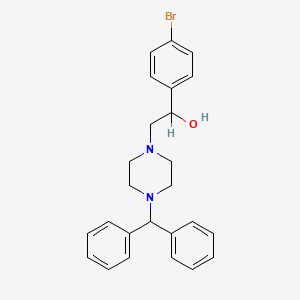
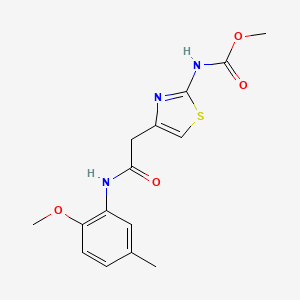
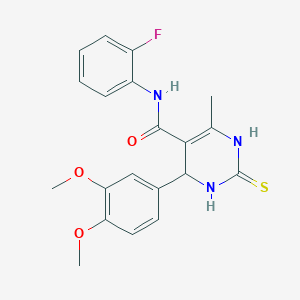

![N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2569809.png)
